(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule featuring a benzo[b][1,4]thiazine core with various functional groups attached
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of 4-(4-dimethylaminophenyl)pyridine, which has been tested for antimicrobial activity . .
Mode of Action
It is assumed that it affects the membrane permeability of microorganisms , similar to other pyridinium salts
Biochemical Pathways
Given its structural similarity to other pyridinium salts, it may interfere with microbial cell membrane function, leading to cell death . .
Pharmacokinetics
Its molecular weight is 225.2857 , which may influence its bioavailability and distribution
Result of Action
Preliminary studies suggest it has antimicrobial activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s activity. For instance, the solvent environment can influence the excited-state intramolecular proton transfer of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic reactions
Formation of the Benzo[b][1,4]thiazine Core: This step often involves the cyclization of a 2-aminothiophenol derivative with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a halogenated precursor.
Attachment of the Morpholino Group: The morpholino group is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features enable it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
In industry, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidino)methanone
- (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidino)methanone
Uniqueness
Compared to similar compounds, (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, potentially leading to improved therapeutic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-22(2)16-7-9-17(10-8-16)24-15-20(21(25)23-11-13-28-14-12-23)29(26,27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDJBFGBCOBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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